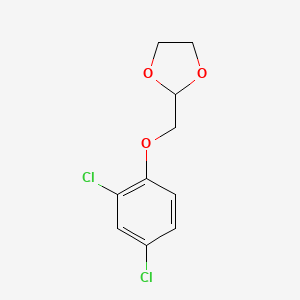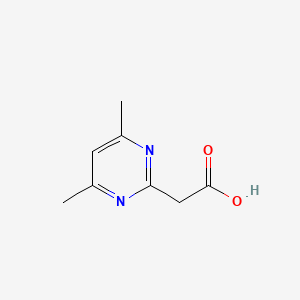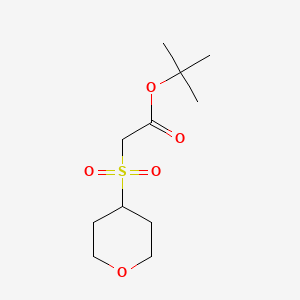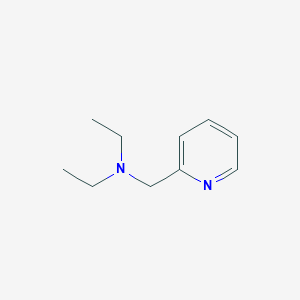
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine is an organic compound with the molecular formula C8H12N2. It is a derivative of ethanamine, where the nitrogen atom is bonded to an ethyl group and a pyridin-2-ylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(pyridin-2-ylmethyl)ethanamine typically involves the reaction of pyridin-2-ylmethanol with ethylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
[ \text{Pyridin-2-ylmethanol} + \text{Ethylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-N-(pyridin-2-ylmethyl)ethanamide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: N-ethyl-N-(pyridin-2-ylmethyl)ethanamide.
Reduction: Various amine derivatives.
Substitution: Halogenated ethanamine derivatives.
科学的研究の応用
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-ethyl-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical processes. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular functions.
類似化合物との比較
Similar Compounds
- N,N-dimethyl-N-(pyridin-2-ylmethyl)ethanamine
- N,N-bis(pyridin-2-ylmethyl)ethanamine
- N-methyl-N-(pyridin-2-ylmethyl)ethanamine
Uniqueness
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
17751-50-7 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC名 |
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
RLXNMHYUCLAIFM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B15054136.png)
![4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B15054140.png)
![N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15054141.png)
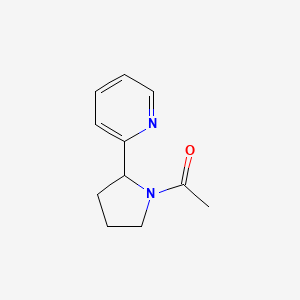

![2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054168.png)
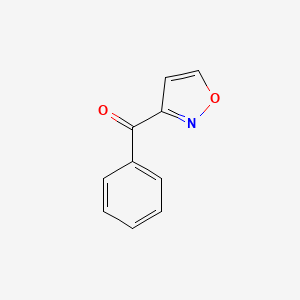
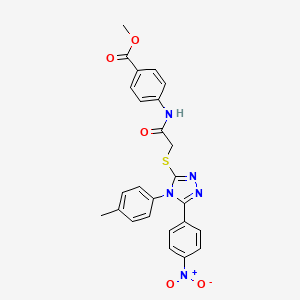
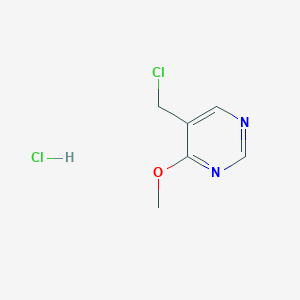
![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)
